TRICHOTOXINA

Catalog No.
S1826668
CAS No.
12766-33-5
M.F
C10H12N4
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TRICHOTOXINA

CAS Number

12766-33-5

Product Name

TRICHOTOXINA

Molecular Formula

C10H12N4

Molecular Weight

0

Synonyms

TRICHOTOXINA

Trichotoxina, commonly referred to as trichotoxin, is a group of bioactive compounds primarily produced by certain species of the fungus Trichoderma. These compounds are characterized as linear peptides, typically ranging from 5 to 20 amino acids in length, and are known for their unique structural features, including the presence of α-amino isobutyric acid. Trichotoxins play a significant role in the biocontrol of plant pathogens, acting as antifungal agents and contributing to the ecological fitness of Trichoderma species in their natural habitats .

That can modify its structure and enhance its biological activity. Key reactions include:

  • Oxidation: This can lead to the formation of reactive intermediates that may enhance its antifungal properties.
  • Reduction: Reductive processes can alter functional groups, potentially affecting the compound's reactivity.
  • Substitution: Introducing different functional groups can modify biological interactions and improve efficacy against specific pathogens .

Trichotoxina exhibits several biological activities, particularly in its role as a biocontrol agent. It has been shown to:

  • Inhibit the growth of various fungal pathogens, making it valuable in agricultural settings.
  • Induce plant defense mechanisms, enhancing resistance against infections.
  • Exhibit cytotoxic effects against certain cell lines, which may be leveraged for therapeutic applications .

The specific mechanisms of action include membrane disruption and modulation of ion channels in target cells, leading to cell death or growth inhibition .

The synthesis of trichotoxina involves non-ribosomal peptide synthesis pathways typical of many fungal secondary metabolites. Key methods include:

  • Fermentation: Cultivating Trichoderma species under controlled conditions to maximize trichotoxin production.
  • Chemical Synthesis: Employing solid-phase peptide synthesis techniques to create trichotoxin analogs for research purposes.
  • Biotechnological Approaches: Genetic engineering of Trichoderma strains to enhance yield and modify the biosynthetic pathways for improved trichotoxin variants .

Trichotoxina has several practical applications:

  • Agriculture: Used as a biofungicide to protect crops from fungal diseases.
  • Pharmaceuticals: Potential use in developing new antimicrobial agents due to its cytotoxic properties.
  • Research: Utilized in studies investigating plant-fungal interactions and the mechanisms of antifungal activity .

Research into the interactions between trichotoxina and various biological systems has revealed insights into its mode of action:

  • Studies have demonstrated that trichotoxins can affect ion conductance in lipid membranes, indicating a mechanism that disrupts cellular integrity.
  • Interaction with specific receptors on fungal cells has been observed, leading to targeted antifungal effects .
  • The ability of trichotoxins to induce plant defense responses highlights their role in enhancing plant resilience against pathogens .

Several compounds share structural or functional similarities with trichotoxina. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
PeptaibolsLinear peptidesAntifungal and antibacterialRich in α-amino isobutyric acid
GliotoxinNon-ribosomal peptideAntifungalKnown for immunosuppressive properties
BeauvericinCyclic peptideAntifungalExhibits insecticidal activity
Fusarium mycotoxins (e.g., Zearalenone)MycotoxinsHormonal disruptionPotent endocrine disruptors

Uniqueness: Trichotoxina's distinct composition and structural characteristics contribute to its unique reactivity and biological interactions compared to these similar compounds. Its specific action against fungal pathogens while promoting plant health sets it apart in both ecological and agricultural contexts .

Trichotoxina represents a family of 18-residue peptaibol antibiotics that exhibit significant structural diversity through sequence microheterogeneity [1] [4]. The general sequence framework follows the pattern Acetyl-Alpha-aminoisobutyric acid-Glycine-Alpha-aminoisobutyric acid-Leucine-Alpha-aminoisobutyric acid-Glutamine-Alpha-aminoisobutyric acid-Alpha-aminoisobutyric acid-Alpha-aminoisobutyric acid-Alanine-Alanine-Alpha-aminoisobutyric acid-Proline-Leucine-Alpha-aminoisobutyric acid-Alpha-aminoisobutyric acid-Glutamine-Valinol [28]. The trichotoxins are produced by the fungus Trichoderma viride strain NRRL 5242 and belong to subfamily 1 of the peptaibol family [1] [34].

The trichotoxin family comprises two major subgroups: trichotoxin A50 and trichotoxin A40, which differ primarily in the presence of glutamine versus glutamic acid residues at specific positions [1]. Trichotoxin A50 variants contain two glutamine residues, one at position 6 and another at position 17 [1]. In contrast, trichotoxin A40 variants have one glutamine residue replaced by glutamic acid, with the glutamic acid positioned at either position 6 or position 17 depending on the specific variant [1].

Recent sequence analysis has revealed multiple trichotoxin variants produced by different Trichoderma species, demonstrating the microheterogeneous nature of these peptides [28]. The identified variants include:

Trichotoxin VariantMolecular Weight (m/z)Position 9Position 11Position 16Position 17
Trichotoxin T5D21676AlanineAlanineAlpha-aminoisobutyric acidGlutamic acid
Trichotoxin 16901691AlanineAlanineValine/IsovalineGlutamic acid
Trichotoxin 1703A1704Alpha-aminoisobutyric acidAlanineValine/IsovalineGlutamine
Trichotoxin A-401705Alpha-aminoisobutyric acidAlpha-aminoisobutyric acidAlpha-aminoisobutyric acidGlutamic acid
Trichotoxin A-50G1726Alpha-aminoisobutyric acidAlanineValine/IsovalineGlutamine

The molecular formula for trichotoxin A50E has been determined as C78H136N20O21 with a molecular weight of 1690.036 Daltons [4]. The peptide contains an acetylated amino-terminus and a valinol residue at the carboxy-terminus, which are characteristic features of peptaibol antibiotics [1] [28].

Stereochemical Configuration and Chiral Centers

The stereochemical analysis of trichotoxina reveals a complex arrangement of chiral centers that significantly influence the peptide's three-dimensional structure and biological activity [1] [8]. The crystal structure determination at 0.9 Angstrom resolution has provided detailed insights into the stereochemical configuration of trichotoxin A50E [1].

The peptide adopts an entirely alpha-helical conformation, which distinguishes it from other peptaibol family members that typically contain mixed alpha-helix and 310-helix regions [1]. The helical structure exhibits a central bend of 8-10 degrees located between residues 10-13, creating an amphipathic helix with distinct polar and hydrophobic faces [1].

Examination of the backbone geometry reveals specific stereochemical constraints imposed by the alpha-aminoisobutyric acid residues [1] [11]. The phi and psi angles for these residues are constrained to approximately -60 ± 20 degrees and -30 ± 20 degrees respectively, which are characteristic of right-handed helical conformations [11]. The presence of two geminal methyl groups at the alpha carbon of alpha-aminoisobutyric acid residues creates steric hindrance that restricts conformational flexibility and promotes helical stability [11].

The crystal structure analysis has identified specific geometric deviations from ideal helical parameters, particularly in residues 10-12, where the phi-psi angles approach those typical of 310-helix conformations despite maintaining alpha-helical hydrogen bonding patterns [1]. The phi angle for alanine at position 11 (-86 degrees) significantly deviates from the expected -49 degrees, causing the carbonyl oxygen of alanine 10 to protrude toward the polar face of the helix [1].

Planarity analysis of the polypeptide backbone reveals generally planar conformations with omega angles deviating less than 10 degrees from planarity for most residues [1]. However, notable exceptions include glutamine 17 in chain A (13-degree deviation) and alanine 11 in chain B (12-degree deviation), suggesting localized conformational flexibility [1].

Role of α-Aminoisobutyric Acid (Aib) in Backbone Rigidity

Alpha-aminoisobutyric acid residues play a crucial role in determining the structural characteristics and conformational rigidity of trichotoxina [1] [11] [13]. The trichotoxin sequence contains nine alpha-aminoisobutyric acid residues distributed throughout the 18-residue peptide, contributing significantly to the formation of the entirely helical structure [1].

The introduction of alpha-aminoisobutyric acid into peptide sequences dramatically restricts the range of accessible backbone conformations due to the presence of two geminal methyl groups at the alpha carbon [11]. These methyl groups create steric constraints that compel alpha-aminoisobutyric acid residues to adopt conformations within the right-handed or left-handed 310-helix/alpha-helix regions of the Ramachandran plot [11]. The preferred phi and psi angles for alpha-aminoisobutyric acid residues fall within approximately ±60 ± 20 degrees and ±30 ± 20 degrees respectively [11].

Comparative studies of peptaibol sequences have demonstrated that alpha-aminoisobutyric acid substitutions enhance helical stability and reduce conformational flexibility [10]. The Gly-Leu-Alpha-aminoisobutyric acid-Pro motif in trichotoxin restricts conformational possibilities compared to sequences containing multiple consecutive alpha-aminoisobutyric acid residues, which can allow unrestricted peptide movement between right- and left-handed helical conformations [10].

Crystal structure analysis of alpha-aminoisobutyric acid-containing peptide segments reveals that the valency geometry around the alpha carbon is asymmetric in helical conformations [14]. The angles N-Calpha-CL and C-Calpha-CL (where CL represents the leucine-equivalent carbon position) are typically smaller than the tetrahedral value of 109.45 degrees, while N-Calpha-CR and C-Calpha-CR angles are generally larger [14].

The alpha-aminoisobutyric acid residues in trichotoxin contribute to the amphipathic character of the helix by positioning their carbonyl oxygen atoms toward the polar face [1]. Specifically, the carbonyl oxygens of alpha-aminoisobutyric acid residues at positions 9, and the backbone carbonyls of alanine 10 and proline 13 create the hydrophilic surface that is proposed to line the ion channel lumen [1].

Hydrogen bonding analysis reveals that alpha-aminoisobutyric acid residues participate in the characteristic 4→1 hydrogen bonding pattern of alpha-helices, with 15 intramolecular hydrogen bonds identified in each chain of the crystal structure [1]. The rigid backbone conformation imposed by alpha-aminoisobutyric acid residues ensures the maintenance of these stabilizing interactions throughout the helical structure [1].

Post-Translational Modifications and Microheterogeneity

Trichotoxina exhibits significant microheterogeneity arising from the variable substrate specificity of the nonribosomal peptide synthetase systems responsible for its biosynthesis [28] [35]. The microheterogeneity manifests primarily at four key positions: 9, 11, 16, and 17, where alternative amino acids can be incorporated during peptide assembly [28].

The nonribosomal peptide synthetase responsible for trichotoxin biosynthesis contains 18 modules, each corresponding to one amino acid position in the final peptide product [28]. The reduced specificity of certain modules, particularly those responsible for positions 9, 11, 16, and 17, results in the incorporation of alternative amino acids at these sites [28]. Position 9 can contain either alanine or alpha-aminoisobutyric acid, position 11 shows variation between alanine and alpha-aminoisobutyric acid, position 16 can incorporate either valine, isovaline, or alpha-aminoisobutyric acid, and position 17 exhibits variation between glutamine and glutamic acid [28].

The amino-terminal acetylation represents a characteristic post-translational modification that occurs during or immediately after peptide synthesis [28] [35]. This modification involves the addition of an acetyl group to the amino-terminus, creating the acetyl-alpha-aminoisobutyric acid amino-terminal structure observed in all trichotoxin variants [28].

The carboxy-terminal modification involves the reduction of the terminal carboxyl group to form valinol, an amino alcohol derivative [28] [35]. This modification is catalyzed by terminal reductase domains associated with the nonribosomal peptide synthetase complex and represents a characteristic feature of peptaibol antibiotics [35].

Environmental factors significantly influence the pattern of microheterogeneity observed in trichotoxin production [28]. The availability of specific amino acid precursors in the culture medium can favor the production of particular trichotoxin variants over others [28]. Addition of alpha-aminoisobutyric acid to culture media has been shown to increase the relative production of trichotoxin variants containing higher numbers of alpha-aminoisobutyric acid residues [28].

The microheterogeneity pattern varies among different Trichoderma species and strains, reflecting differences in the nonribosomal peptide synthetase gene sequences and expression levels [28] [35]. Trichoderma asperellum strains produce distinct trichotoxin profiles compared to Trichoderma viride, with variations in both the types and relative abundances of individual variants [28].

Mass spectrometric analysis has revealed that trichotoxin variants can differ by single mass units due to conservative amino acid substitutions, such as the replacement of alanine with alpha-aminoisobutyric acid at positions 11 and 16 [28]. This fine-scale microheterogeneity demonstrates the remarkable flexibility of the biosynthetic machinery while maintaining the overall structural framework necessary for biological activity [28].

Structural Revision Efforts and Comparative Analyses

The structural characterization of trichotoxina has undergone significant refinement through comparative crystallographic and spectroscopic studies, leading to important revisions in understanding peptaibol structure-function relationships [1] [36]. Early structural studies of peptaibol segments provided limited insights into the native conformation, as synthetic peptide fragments were found to adopt significantly different conformations compared to intact molecules [1].

Comparative analysis of trichotoxin crystal structure with other subfamily 1 peptaibols has revealed both conserved and divergent structural features [1] [36]. The crystal structure of alamethicin F30 shows a bend angle ranging from 10-30 degrees, while chrysospermin C exhibits approximately 38 degrees of curvature, contrasting with the relatively straight trichotoxin structure with only 8-10 degrees of bend [1]. Root-mean-square deviation calculations between trichotoxin and chrysospermin C yield 1.59 Angstroms for 104 common atoms and 1.40 Angstroms for backbone atoms alone [1].

Structural comparison with alamethicin reveals significant differences despite both peptides belonging to subfamily 1 of peptaibols [1]. The closest alamethicin structure shows a root-mean-square deviation of 2.37 Angstroms for 109 common atoms and 1.61 Angstroms for backbone atoms [1]. These substantial differences explain why alamethicin-based models were unsuccessful for molecular replacement during trichotoxin structure determination [1].

Crystal structure analysis of synthetic trichotoxin segments has consistently shown 310-helix conformations, which differ markedly from the alpha-helical structure observed in the intact peptide [1] [13]. The amino-terminal pentapeptide segment forms predominantly right-handed 310-helix structures composed of type III beta-turns, while the intact molecule adopts an entirely alpha-helical conformation [13]. These findings demonstrate that short peptide segments do not accurately represent the conformational preferences of full-length peptaibol molecules [1].

Comparative studies with other peptaibol subfamilies have highlighted unique structural features of trichotoxin [1] [36]. Antiamoebin from subfamily 2 and Leu1-zervamicin from subfamily 3 both contain multiple hydroxyproline and proline residues that create greater backbone curvature compared to trichotoxin [1]. The bend angles in antiamoebin and zervamicin range from 45-56 degrees, significantly exceeding the 8-10 degree bend observed in trichotoxin [1].

Recent structural revision efforts have focused on understanding the relationship between backbone curvature and ion channel function [36]. Comparative analysis of monomeric structures from alamethicin, trichotoxin, and antiamoebin demonstrates that differences in backbone geometry correlate with distinct patterns of channel activity at both macroscopic and single-channel levels [36]. The relatively straight helical structure of trichotoxin, combined with its specific arrangement of polar residues, creates unique electrostatic properties that influence channel selectivity and stability [1].

Dates

Modify: 2023-07-20

Explore Compound Types